N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN6O3S2 and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of derivatives related to the chemical structure of N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves complex chemical reactions aimed at creating new compounds with potential biological activities. For instance, the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives explore the creation of compounds through reactions involving hydrazine hydrate in ethanol, leading to potential cytotoxic activity against cancer cells such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This demonstrates the chemical versatility of the base compound and its derivatives in synthesizing new molecules with potential therapeutic applications.
Cytotoxic Activity and Anticancer Research
The synthesized derivatives have been tested for their cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and exhibited cytotoxicity against human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, highlighting a structure-activity relationship that could inform future drug development (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Antibacterial Applications
Beyond anticancer research, some derivatives exhibit antimicrobial and antibacterial activities, suggesting their use in treating infections. For instance, the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations, indicating potential applications in antimicrobial resistance (Palkar et al., 2017).
Antifungal and Enzyme Inhibition
Some synthesized compounds have shown antifungal activities and the ability to inhibit specific enzymes, which could be beneficial in developing treatments for fungal infections and diseases related to enzyme dysfunction. For example, novel Schiff bases synthesized using a specific technique demonstrated excellent antifungal activity compared to other derivatives, suggesting their use in developing new antifungal therapies (Puthran et al., 2019).
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S2/c1-24-8-12(15(23-24)27-2)14(26)20-16-21-22-17(29-16)28-9-13(25)19-7-10-3-5-11(18)6-4-10/h3-6,8H,7,9H2,1-2H3,(H,19,25)(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWDEEJEDWDFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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